Escin, monosodium salt

Overview

Description

Escin, monosodium salt (also known as escin-Na) is a saponin glycoside found in horse chestnut (Aesculus hippocastanum) and is widely used in the pharmaceutical industry. It has been used in traditional medicine for centuries due to its anti-inflammatory, anti-edematous and anti-oxidant properties. Escin-Na has been studied for its potential therapeutic activities and its mechanisms of action.

Scientific Research Applications

Apoptogenic Activity : Escin sodium has shown potent apoptogenic activity towards human acute leukemia Jurkat T cells, suggesting its potential in leukemia treatment (Zhang et al., 2011).

Anti-inflammatory Effects : It exhibits significant anti-inflammatory effects in various animal models when used externally, potentially by influencing glucocorticoid receptor expression (Zhao et al., 2018).

Anti-angiogenic Activity : Beta-escin sodium has been shown to inhibit endothelial cell proliferation, migration, and apoptosis, indicating anti-angiogenic activity (Wang et al., 2008).

Cancer Treatment : Escin has demonstrated anti-cancer effects in various cancer models, attenuating tumor growth and metastasis, suggesting its role as an adjunct or alternative therapy (Cheong et al., 2018).

Venous Insufficiency Treatment : It has endothelium-protectant action and direct contractile effects that contribute to its beneficial effect in treating venous insufficiency (Carrasco & Vidrio, 2007).

Chronic Venous Insufficiency : Α-escin is known for its anti-edematous, anti-inflammatory, and venotonic properties, making it effective in treating chronic venous insufficiency (Domański et al., 2016).

Adjunct in Cancer Treatment : Escin has been noted for its efficacy in combination with other approved drugs to enhance their apoptotic, anti-metastasis, and anti-angiogenetic effects in cancer treatment (Fazliev et al., 2023).

Bladder Cancer Therapy : It induces apoptosis in human bladder cancer cells and inhibits bladder tumor growth (Cheng et al., 2018).

Antioxidant Effects : An Escin mixture from Aesculus hippocastanum seed increases the body's antioxidative defense system, particularly in the context of high-fat diet-induced lipid peroxidation in male mice (Küçükkurt et al., 2010).

Chemopreventive Agent : Escin is being studied for its potential as a chemopreventive agent, particularly in inducing cell cycle checkpoint arrest and caspase-independent cell death in HepG2 cells (Zhou et al., 2009).

Gastrointestinal Applications : It has been associated with anti-inflammatory, antiedema, and gastrointestinal disease-related effects, including roles in inflammation, antioxidant properties, and inhibiting gastric acid secretion (Yang et al., 2020).

Mechanism of Action

Sodium aescinate, also known as Escin, monosodium salt, Aescin sodium salt, Escin, sodium salt, or Na-Aescinat, is a compound derived from the mature, dried seeds of the Chestnut plant . It exhibits a range of pharmacological properties, including the mitigation of inflammation and reduction of fluid exudation .

Target of Action

The primary target of sodium aescinate is Prostaglandin F2 alpha (PGF2α) . PGF2α is a bioactive lipid that plays a crucial role in inflammation and smooth muscle contraction .

Mode of Action

Sodium aescinate achieves its effects by inhibiting the activity of enzymes such as hyaluronidase and elastase . These enzymes are responsible for the degradation of the extracellular matrix, which can lead to increased capillary permeability and subsequent edema . Sodium aescinate also induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions .

Biochemical Pathways

Sodium aescinate affects several biochemical pathways. It inhibits microglial activation through the NF-κB pathway , exerting a neuroprotective effect . In addition, sodium aescinate and its bioactive components induce degranulation via oxidative stress in RBL-2H3 mast cells .

Pharmacokinetics

The pharmacokinetics of sodium aescinate involve its encapsulation in solid lipid nanoparticles (SLNs) for drug delivery . The average particle size of these SLNs is 142.32 ± 0.17 nm, the zeta potential is 1.60 ± 0.32 mV, and the encapsulation rate is 73.93 ± 4.65% . The drug loading is 13.41 ± 1.25% . These properties contribute to the bioavailability of sodium aescinate .

Result of Action

Sodium aescinate has significant anti-inflammatory activity . It reduces the serum levels of inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ . It also inhibits the activation of microglia in traumatic brain injury and lipopolysaccharide mouse models .

Action Environment

The action of sodium aescinate can be influenced by environmental factors. For instance, the production process of SLNs loaded with sodium aescinate involves sophisticated high-pressure homogenization techniques . This method can produce stable SLNs containing sodium aescinate with uniform particle size, even distribution after encapsulation, and significant anti-inflammatory activity .

Safety and Hazards

Future Directions

The market for Escin, monosodium salt, is projected to grow significantly from 2023 to 2031 . Moreover, recent studies have demonstrated Escin’s efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects . This suggests promising future directions for research involving this compound, for medical and pharmaceutical applications as well as for basic research .

Biochemical Analysis

Biochemical Properties

Sodium Aescinate interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the phosphorylation of cell survival-related signal molecules (AKT, ERK) and down-regulate the activation of their common up-stream kinase SRC . It also induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions .

Cellular Effects

Sodium Aescinate has significant effects on various types of cells and cellular processes. It has been shown to induce degranulation via oxidative stress in RBL-2H3 mast cells . It also inhibits hepatocellular carcinoma growth by targeting the CARMA3/NF-κB pathway . Sodium Aescinate can also suppress microglial activation, thereby exerting a neuroprotective effect .

Molecular Mechanism

Sodium Aescinate exerts its effects at the molecular level through various mechanisms. It inhibits microglia activation through the NF-κB pathway . It also inhibits the RhoA/ROCK signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, Sodium Aescinate shows changes in its effects over time. It has been found to induce degranulation via oxidative stress in RBL-2H3 mast cells . It also shows significant anti-inflammatory activity when encapsulated in solid lipid nanoparticles .

Dosage Effects in Animal Models

The effects of Sodium Aescinate vary with different dosages in animal models. It has been shown to alleviate bone cancer pain in rats by suppressing microglial activation via the p38 MAPK/c-Fos signaling . High doses of Sodium Aescinate have been reported to induce immediate hypersensitivity reactions .

Metabolic Pathways

Sodium Aescinate is involved in various metabolic pathways. It inhibits hepatocellular carcinoma growth by targeting the CARMA3/NF-κB pathway . It also inhibits microglia activation through the NF-κB pathway .

Transport and Distribution

Sodium Aescinate is transported and distributed within cells and tissues. It has been found to be more distributed in the oil phase under acidic conditions . When encapsulated in solid lipid nanoparticles, it shows even distribution after encapsulation .

properties

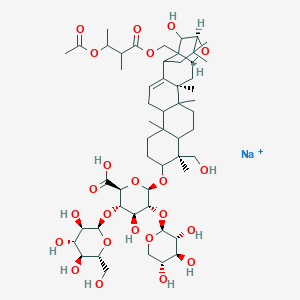

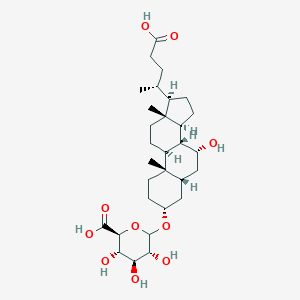

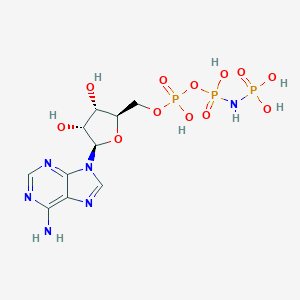

IUPAC Name |

sodium;6-[[22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84O23.Na/c1-22(23(2)71-24(3)57)45(68)70-21-54-26-16-49(4,5)43(42(54)65)73-32(54)17-53(9)25(26)10-11-30-50(6)14-13-31(51(7,20-56)29(50)12-15-52(30,53)8)74-48-40(76-46-36(62)33(59)27(58)19-69-46)38(64)39(41(77-48)44(66)67)75-47-37(63)35(61)34(60)28(18-55)72-47;/h10,22-23,26-43,46-48,55-56,58-65H,11-21H2,1-9H3,(H,66,67);/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTQULAMLNBGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84NaO23+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1124.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20977-05-3 | |

| Record name | Escin, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

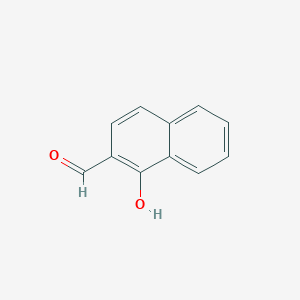

![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)